molecular formula C8H22Si3 B8821780 1,1,2,2,4,4-Hexamethyl-1,2,4-trisilolane CAS No. 58679-67-7

1,1,2,2,4,4-Hexamethyl-1,2,4-trisilolane

Cat. No.: B8821780
CAS No.: 58679-67-7
M. Wt: 202.52 g/mol
InChI Key: XXCPAGVTNYYDEE-UHFFFAOYSA-N
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Description

1,1,2,2,4,4-Hexamethyl-1,2,4-trisilolane is a cyclic organosilicon compound featuring a five-membered ring containing three silicon atoms and two methyl groups attached to each silicon. This structure confers unique steric and electronic properties, distinguishing it from linear siloxanes and other heterocyclic systems.

Properties

CAS No.

58679-67-7

Molecular Formula

C8H22Si3

Molecular Weight

202.52 g/mol

IUPAC Name

1,1,2,2,4,4-hexamethyl-1,2,4-trisilolane

InChI

InChI=1S/C8H22Si3/c1-9(2)7-10(3,4)11(5,6)8-9/h7-8H2,1-6H3

InChI Key

XXCPAGVTNYYDEE-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C[Si]([Si](C1)(C)C)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s distinct cyclic trisilolane framework allows for comparisons with linear siloxanes, nitrogen/oxygen heterocycles, and other methylated silicon derivatives. Below is a detailed analysis:

Structural and Functional Comparisons

Property 1,1,2,2,4,4-Hexamethyl-1,2,4-trisilolane Hexamethyldisiloxane 1,2,4-Triazoles Hexamethylene Diisocyanate
Core Structure Cyclic trisilolane (Si₃ ring) Linear disiloxane (Si-O-Si) Nitrogen heterocycle Linear diisocyanate (NCO groups)
Substituents Six methyl groups Six methyl groups Variable (e.g., methyl, aryl) Hexamethylene chain
Reactivity High steric hindrance; potential ring-opening reactivity Stable Si-O bonds; hydrolyzes slowly Electrophilic substitution Reactive NCO groups for polymerization
Applications Potential precursor for silicon materials Lubricants, dielectric fluids Pharmaceuticals, agrochemicals Polyurethane production
Thermal Stability Likely moderate (ring strain) High (stable up to 300°C) Moderate to high Decomposes at >200°C

Key Differences

  • Cyclic vs.
  • Heteroatom Influence : Compared to 1,2,4-triazoles (nitrogen-based), the trisilolane’s silicon-rich framework offers distinct electronic properties, such as lower electronegativity and greater capacity for σ-bond formation .
  • Functional Groups : Hexamethylene diisocyanate’s reactive isocyanate groups contrast sharply with the trisilolane’s inert methyl substituents, limiting direct functional overlap .

Research Findings

  • Material Science : Hexamethyldisiloxane is widely used in plasma deposition for low-κ dielectric films due to its volatility and Si-O bond stability . The trisilolane’s cyclic structure may offer alternative pathways for depositing silicon-carbide-like materials with tailored mechanical properties.
  • Environmental Stability : Linear siloxanes like hexamethyldisiloxane exhibit slow environmental degradation, whereas cyclic siloxanes (e.g., trisilolane) may hydrolyze faster due to ring strain, impacting their persistence in ecosystems .
  • Biological Activity: While 1,2,4-triazoles are bioactive (e.g., antifungal, anticancer), the trisilolane’s silicon backbone and lack of polar groups likely render it biologically inert, aligning with trends in organosilicon toxicology .

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